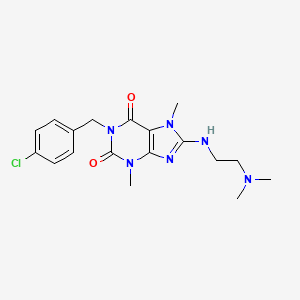

![molecular formula C16H11ClN4OS2 B2358661 5-(2-Chlorphenyl)-N-(6-(Methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amin CAS No. 891084-04-1](/img/structure/B2358661.png)

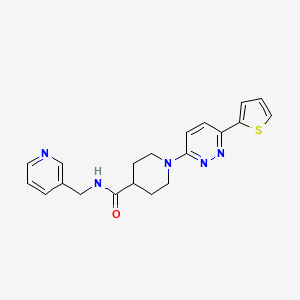

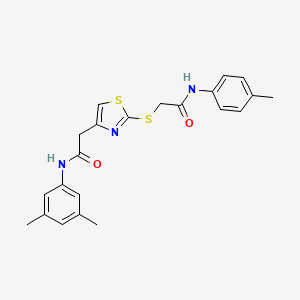

5-(2-Chlorphenyl)-N-(6-(Methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C16H11ClN4OS2 and its molecular weight is 374.86. The purity is usually 95%.

BenchChem offers high-quality 5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tyrosinase-Hemmung und Antimelanogenese

Diese Verbindung wurde auf ihr Potenzial als neuartiger Tyrosinase-Inhibitor untersucht . Tyrosinase ist ein Enzym, das für die Melansynthese entscheidend ist, und seine Hemmung kann bei der Behandlung von Hyperpigmentierungserkrankungen von Vorteil sein. Derivate dieser Verbindung haben eine höhere oder ähnliche inhibitorische Aktivität gegenüber Kojisäure gegenüber Pilztyrosinase gezeigt, was auf ihre potenzielle Verwendung in kosmetischen Formulierungen zur Hautbleichung und Behandlung von Pigmentationsstörungen hindeutet .

Antioxidative Eigenschaften

Benzo[d]thiazolderivate sind für ihre antioxidativen Eigenschaften bekannt . Die fragliche Verbindung könnte auf ihre Fähigkeit zur Eliminierung freier Radikale untersucht werden, was bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten wertvoll ist. Diese Anwendung könnte sich auf die Entwicklung von Therapeutika für Erkrankungen wie Atherosklerose, Krebs und neurodegenerative Erkrankungen erstrecken.

Wirkmechanismus

Mode of Action

Radical Approach:: The compound’s radical approach involves protodeboronation of alkyl boronic esters. This process generates a radical intermediate, which can participate in various reactions. In particular, the compound may undergo formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This suggests that it could modify double bonds in organic molecules.

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4OS2/c1-23-9-6-7-12-13(8-9)24-16(18-12)19-15-21-20-14(22-15)10-4-2-3-5-11(10)17/h2-8H,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKAPOTVBAFIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

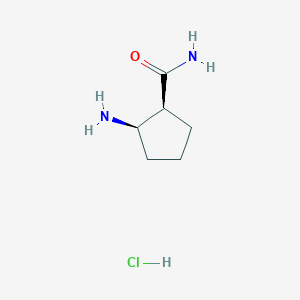

![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

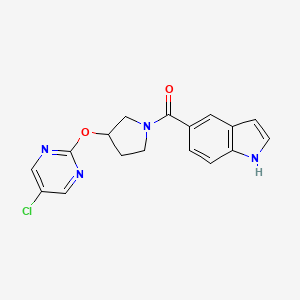

![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)

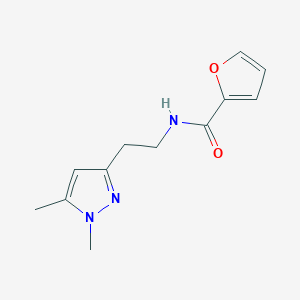

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)

![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)